REACTION_SMILES
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[Br:25][N:26]1[C:27](=[O:28])[CH2:29][CH2:30][C:31]1=[O:32].[CH2:1]([CH3:2])[O:3][C:4](=[CH2:5])[c:6]1[cH:7][cH:8][c:9]2[n:10]([cH:11]1)[cH:12][c:13]([C:15](=[O:16])[NH:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[n:14]2.[Cl:38][CH2:39][Cl:40].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[OH2:24]>>[CH2:3]([C:4](=[O:5])[c:6]1[cH:7][cH:8][c:9]2[n:10]([cH:11]1)[cH:12][c:13]([C:15](=[O:16])[NH:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[n:14]2)[Br:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(OCC)c1ccc2nc(C(=O)Nc3ccccc3)cn2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(CBr)c1ccc2nc(C(=O)Nc3ccccc3)cn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |